N-(2-(Aminomethyl)pyridin-4-yl)acetamide
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[2-(aminomethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3,(H,10,11,12) |
InChI Key |
PHMNYIZTGWGJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide typically involves the introduction of the aminomethyl and acetylamino groups onto the pyridine ring. One common method is the reaction of 2-chloromethyl-4-acetylaminopyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Aminomethyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Aminomethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Pyridine Substitution : Positional changes (e.g., 3- vs. 4-pyridinyl) or substituent type (e.g., Cl in vs. NH₂ in ) significantly alter electronic properties and steric bulk.
- Side Chain Diversity : Bulky groups (e.g., bromonaphthyloxy in ) or heterocycles (e.g., thiazole in ) influence solubility and target binding.
Pharmacological Profiles
Activity varies widely across analogs, driven by structural modifications:
Key Observations :
Key Observations :
- Amidation is a common strategy for acetamide derivatives .
- Bulky substituents (e.g., benzyloxy in ) often require hydrogenation for deprotection, impacting yields.
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity (e.g., 133–199.9°C in ).
Structure-Activity Relationships (SAR)
- Pyridine Position : 4-Pyridinyl derivatives (e.g., ) show better target engagement than 3-pyridinyl isomers .
- Aminomethyl Group: The 2-aminomethyl group in the target compound may enhance solubility or hydrogen-bonding vs. halogens (e.g., Cl in ).
- Heterocyclic Appendages : Thiazole () or quinazoline () moieties improve anti-cancer potency but reduce metabolic stability.
Q & A
Q. What are the established synthetic routes for N-(2-(Aminomethyl)pyridin-4-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1 : Substitution of a halogenated pyridine precursor with an aminomethyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Acetylation using acetic anhydride or acetyl chloride in a solvent like toluene, followed by recrystallization for purification .
- Optimization : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine-to-acylating agent) are critical. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the acetamide (-NHCOCH₃) and pyridine ring protons (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 194.1) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., torsion angles between pyridine and acetamide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Discrepancies often arise from:
- Reaction Scale : Lab-scale batch synthesis (50–70% yield) vs. continuous flow methods (80–90% yield) due to improved heat/mass transfer .
- Purification Methods : Column chromatography (higher purity, lower yield) vs. recrystallization (lower purity, higher yield) .
- Analytical Validation : Use standardized HPLC protocols (C18 column, acetonitrile/water gradient) to compare purity across studies .
Q. What experimental strategies mitigate side reactions during derivative synthesis?
- Methodological Answer :
- Protective Groups : Temporarily block reactive sites (e.g., Boc protection for the aminomethyl group) during functionalization .
- Catalytic Control : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Real-Time Monitoring : In-situ FTIR or LC-MS to detect byproducts (e.g., over-acetylated derivatives) and adjust conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., EZH2 methyltransferase IC₅₀ via fluorescence polarization) .
- Computational Modeling : Dock the compound into target proteins (e.g., pyridine ring interactions with hydrophobic pockets) using Schrödinger Suite .
- Analog Synthesis : Modify substituents (e.g., replace acetamide with sulfonamide) and compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
